molecular formula C8H11NO3S B1266255 2-((p-Aminophenyl)sulphonyl)ethanol CAS No. 5246-58-2

2-((p-Aminophenyl)sulphonyl)ethanol

Cat. No. B1266255
CAS RN: 5246-58-2
M. Wt: 201.25 g/mol
InChI Key: CSCNRHJJGXZFGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((p-Aminophenyl)sulphonyl)ethanol involves multiple steps, starting from β-phenylethanol as the raw material. Through processes such as esterification, nitrification, hydrolysis, and reduction, the compound is obtained with a high purity level. A notable synthesis approach involves stereocontrolled reactions mediated by a remote sulfoxide group, leading to the production of enantiomerically pure anti-1,2-amino alcohol derivatives (Zhang Wei-xing, 2013); (J. L. García Ruano & J. Alemán, 2003).

Molecular Structure Analysis

The molecular structure and crystallography of derivatives related to 2-((p-Aminophenyl)sulphonyl)ethanol have been extensively studied, revealing intricate details about their geometrical configuration and interactions. For instance, the structural analysis of dithiophosphonates derivatives provides insights into the molecular arrangements and hydrogen bonding patterns (M. Karakus et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming the basis for synthesizing a wide range of chemical entities. For example, the stereocontrolled synthesis of pyrrolidines from cyclizations of amino alcohols with vinyl sulfones illustrates the compound's reactivity and its utility in generating complex heterocycles (T. Back, M. Parvez, & H. Zhai, 2003).

Scientific Research Applications

Peptide Synthesis and Protective Groups

  • 2-((p-Aminophenyl)sulphonyl)ethanol has been studied in the context of peptide synthesis. A modification involving the introduction of amino-protective groups of the urethane type, which are labile in alkaline media, has been explored using derivatives of this compound. These protective groups demonstrate higher sensitivity to base due to the presence of functions with negative inductive effects. This includes 2-[4-(methylsulphonyl)phenylsulphonyl]ethanol, which is more stable than the Fmoc group and resists catalytic hydrogenolysis while being highly stable in acidic medium. This approach suggests significant potential for peptide synthesis applications (Verhart & Tesser, 2010).

Synthesis and Antimicrobial Evaluation of Pyridine Analogs

  • Research into new pyridine analogs has involved the reaction of compounds with 2-((p-Aminophenyl)sulphonyl)ethanol derivatives. These studies have led to the development of new compounds with potential antimicrobial properties. The compounds created have shown inhibitory activity against different gram-positive and gram-negative bacteria, indicating the potential for this compound in the development of new antimicrobial agents (Patel & Patel, 2012).

Role in Central Nervous System Research

  • Ethanol, which is structurally related to 2-((p-Aminophenyl)sulphonyl)ethanol, has been studied for its effects on the central nervous system. Research in this area focuses on how ethanol interferes with neurotransmitter systems and how this can be applied to develop therapeutic interventions for disorders induced by ethanol. Though not directly related to 2-((p-Aminophenyl)sulphonyl)ethanol, this research provides context for understanding the broader chemical family and its impact on the central nervous system (Dahchour & Witte, 2000).

Synthesis Processes Involving Cardiovascular Drugs

  • The compound has been involved in the synthesis of key intermediates for cardiovascular drugs. A study outlined a new synthesis process using β-phenylethanol as a raw material, leading to high purity and yield of a product structurally related to 2-((p-Aminophenyl)sulphonyl)ethanol. This highlights its role in the pharmaceutical industry, particularly in the development of cardiovascular medications (Wei-xing, 2013).

Photosensitive Dyes and Self-detoxifying Textiles

  • Research into photosensitive dyes and self-detoxifying textiles has involved compounds structurally similar to 2-((p-Aminophenyl)sulphonyl)ethanol. The study focused on the photochemical destruction of a model compound for the toxic chemical sulphur mustard, indicating potential applications in creating safer environments and materials (Brewer et al., 2010).

properties

IUPAC Name

2-(4-aminophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCNRHJJGXZFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200455
Record name 2-((p-Aminophenyl)sulphonyl)ethanol
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Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((p-Aminophenyl)sulphonyl)ethanol

CAS RN

5246-58-2
Record name 4-(2-Hydroxyethylsulfonyl)aniline
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Record name 2-((p-Aminophenyl)sulfonyl)ethanol
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Record name 2-[(p-aminophenyl)sulphonyl]ethanol
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Record name 2-((P-AMINOPHENYL)SULFONYL)ETHANOL
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